1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidine-3-carboxylic acid
Description
1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidine-3-carboxylic acid is a structurally complex molecule featuring a fused cyclohepta[c]pyridazinone core linked via an acetyl group to a piperidine-3-carboxylic acid moiety. The cyclohepta[c]pyridazinone ring system introduces conformational rigidity due to its bicyclic structure, while the piperidine-3-carboxylic acid contributes a secondary carboxylic acid group, enhancing polarity and hydrogen-bonding capacity. This compound is hypothesized to exhibit unique physicochemical properties, making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
1-[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-15-9-12-5-2-1-3-7-14(12)18-20(15)11-16(22)19-8-4-6-13(10-19)17(23)24/h9,13H,1-8,10-11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZQQPMLGZIWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCCC(C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the cycloheptapyridazinone core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the cycloheptapyridazinone core through cyclization of appropriate precursors under acidic or basic conditions.
Acylation Reactions: Introduction of the acetyl group via acylation reactions using reagents such as acetic anhydride or acetyl chloride.
Piperidine Ring Formation: Construction of the piperidine ring through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may act by:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes, thereby modulating biochemical pathways.
Receptor Binding: Interacting with cellular receptors to trigger or block signaling pathways.
Molecular Pathways: Affecting various molecular pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic Acid
This precursor to the target compound lacks the piperidine-3-carboxylic acid group, resulting in a lower molecular weight (222.25 vs. ~337.4) and reduced hydrogen-bonding capacity (1 donor vs. 2).
Substituted Pyridazin-3(2H)-ones (e.g., 3a-3h)
These derivatives feature a monocyclic pyridazinone core with halogen or aryl substituents. Compared to the target compound, they exhibit lower complexity (e.g., fewer rotatable bonds and H-bond acceptors) and lack the fused cycloheptane ring, which may reduce steric hindrance and alter target selectivity .
2-[4-(Fmoc)piperazin-1-yl]acetic Acid
While sharing an acetic acid linker, this compound incorporates a piperazine ring protected by an Fmoc group. The piperazine’s secondary amines and bulky Fmoc group contrast with the target’s piperidine-3-carboxylic acid, suggesting differences in stability and reactivity under acidic conditions .
Ofloxacin Impurity E
This fluoroquinolone derivative highlights the pharmacological relevance of carboxylic acids and nitrogen heterocycles. However, its benzoxazine core and fluorine substituent diverge significantly from the target’s pyridazinone framework, underscoring structural versatility in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
